

Ethyl 2-bromopropionate-d3 structure

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Compound of Interest

Compound Name: Ethyl 2-bromopropionate-d3

Cat. No.: B15141156

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Chemical Structure and Properties

Ethyl 2-bromopropionate-d3 is a stable isotope-labeled compound where three hydrogen atoms in the methyl group of ethyl 2-bromopropionate have been replaced with deuterium. This labeling is a powerful tool in mechanistic studies, metabolic profiling, and as an internal standard in quantitative analysis.

Chemical Structure:

The canonical SMILES representation for the non-deuterated compound is CCOC(=0)C(C)Br. For the d3 variant, where the terminal methyl group is deuterated, the structure is as follows:

Caption: Chemical structure of **Ethyl 2-bromopropionate-d3**.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of Ethyl 2-bromopropionate and its d3-isotopologue. Properties for the deuterated compound are estimated based on the non-deuterated form, as specific experimental data is limited.



| Property | Ethyl 2- bromopropionate | Ethyl 2- bromopropionate- d3 (estimated) | Reference |
|-------------------|---|---|-----------|
| Molecular Formula | C5H9BrO2 | C5H6D3BrO2 | [1] |
| Molecular Weight | 181.03 g/mol | 184.05 g/mol | [2] |
| CAS Number | 535-11-5 | 1398066-14-2 | [2][3] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [1] |
| Boiling Point | 156-160 °C | 156-160 °C | [2][4] |
| Density | 1.394 g/mL at 25 °C | ~1.41 g/mL at 25 °C | [2][4] |
| Refractive Index | n20/D 1.446 | ~1.446 | [2] |
| Solubility | Soluble in organic solvents like ether and alcohol; limited solubility in water. | Soluble in organic solvents like ether and alcohol; limited solubility in water. | [1] |
| InChI Key | ARFLASKVLJTEJD- UHFFFAOYSA-N | ARFLASKVLJTEJD- UHFFFAOYSA-N | [5] |

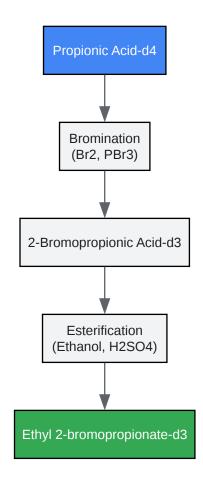
Synthesis and Experimental Protocols

The synthesis of **Ethyl 2-bromopropionate-d3** can be adapted from established methods for the non-deuterated compound, using a deuterated starting material. A common approach involves the esterification of 2-bromopropionic acid with ethanol or the bromination of a deuterated propionate precursor.

Proposed Synthetic Workflow:

A plausible synthetic route starts from commercially available d4-propionic acid.





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Caption: Proposed synthetic workflow for **Ethyl 2-bromopropionate-d3**.

Detailed Experimental Protocol (Adapted from established methods):

- Step 1: Bromination of Propionic Acid-d4
 - To a stirred solution of propionic acid-d4, add a catalytic amount of red phosphorus or phosphorus tribromide.
 - Slowly add bromine (1.1 equivalents) to the mixture at room temperature. The reaction is exothermic and should be cooled in an ice bath if necessary.
 - After the addition is complete, heat the reaction mixture to 80-90 °C for several hours until the red color of bromine disappears.



- Cool the mixture and purify the resulting 2-bromopropionic acid-d3 by distillation under reduced pressure.
- Step 2: Esterification of 2-Bromopropionic Acid-d3
 - Combine 2-bromopropionic acid-d3 with an excess of anhydrous ethanol.
 - Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
 - Reflux the mixture for 4-6 hours.
 - After cooling, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
 - Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
 - Purify the crude product by fractional distillation to obtain pure Ethyl 2-bromopropionated3.

Spectroscopic Data

The incorporation of deuterium atoms leads to predictable changes in the spectroscopic signatures of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The most significant difference will be the absence of the doublet corresponding to the C3 methyl protons. The quartet for the C2 proton will simplify to a singlet, as the coupling to the adjacent methyl protons is removed. The signals for the ethyl group (a quartet and a triplet) will remain unchanged.
- ¹³C NMR: The signal for the C3 carbon will be observed as a multiplet with a lower intensity due to coupling with deuterium (C-D coupling) and the absence of the Nuclear Overhauser Effect from the attached deuterons.



 ²H NMR: A signal corresponding to the deuterium atoms at the C3 position would be observed.

Mass Spectrometry (MS):

The molecular ion peak (M+) in the mass spectrum of **Ethyl 2-bromopropionate-d3** will be shifted to a higher m/z value by 3 units compared to the non-deuterated compound due to the three deuterium atoms. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be retained.

Infrared (IR) Spectroscopy:

The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).

Summary of Spectroscopic Data:

| Spectroscopic Technique | Ethyl 2- bromopropionate | Ethyl 2- bromopropionate- d3 (Expected) | Reference |
|----------------------------|--|---|-----------|
| ¹H NMR (CDCl₃) | δ 1.83 (d, 3H), 4.24 (q, 2H), 4.36 (q, 1H), 1.31 (t, 3H) | δ 4.36 (s, 1H), 4.24 (q, 2H), 1.31 (t, 3H) | [4] |
| Mass Spectrum (EI) | M+ at m/z 180/182 | M+ at m/z 183/185 | [6] |
| IR Spectroscopy | C-H stretch: ~2980 cm ⁻¹ | C-D stretch: ~2200 cm ⁻¹ | [7] |

Applications in Research and Drug Development

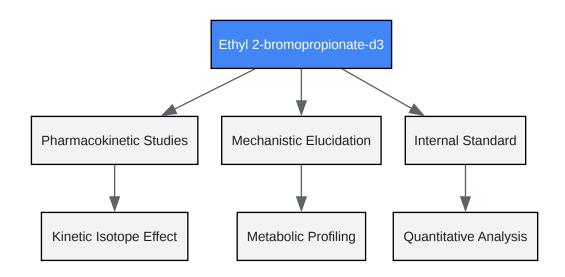
Deuterium-labeled compounds like **Ethyl 2-bromopropionate-d3** are valuable tools in pharmaceutical research.[3]

Potential Applications:



- Pharmacokinetic Studies: Deuteration can alter the metabolic profile of a drug, often leading to a slower rate of metabolism (the "kinetic isotope effect"). This can be used to improve the pharmacokinetic properties of a drug candidate.[3]
- Mechanistic Elucidation: Used as a tracer to follow the metabolic fate of molecules in biological systems.
- Internal Standards: Its distinct mass allows it to be used as an internal standard for the
 accurate quantification of the non-deuterated analyte in complex biological matrices by mass
 spectrometry.

Logical Relationship of Applications:



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Caption: Key application areas for **Ethyl 2-bromopropionate-d3**.

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